A Technical Guide to 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS: 1000521-27-6): Properties, Synthesis, and Applications
A Technical Guide to 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS: 1000521-27-6): Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid (CAS: 1000521-27-6), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl (CF₃) group onto a pyridine scaffold imparts unique physicochemical properties that are highly sought after in modern drug design and materials science. This document details the compound's known properties, explores potential synthetic and purification protocols with expert commentary on the underlying chemical principles, outlines expected analytical characterizations, and discusses its applications as a critical building block. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.
Introduction & Strategic Significance
2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid is a specialized organic building block featuring a pyridine ring substituted at the 3-position with a trifluoromethyl group and at the 2-position with an acetic acid moiety. The trifluoromethylpyridine (TFMP) structural motif is a cornerstone in contemporary medicinal chemistry and agrochemistry.[1][2]
The strategic value of this compound stems from the well-documented effects of the CF₃ group:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation (e.g., P450 oxidation), which can prolong the in-vivo half-life of a drug candidate.[1]
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Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3]
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Altered Basicity: As a potent electron-withdrawing group, the CF₃ moiety reduces the pKa of the pyridine nitrogen, modulating its ability to interact with biological targets and influencing its solubility profile.[1]
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Enhanced Binding Affinity: The CF₃ group can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a target's binding pocket, potentially increasing the potency of the parent molecule.
Consequently, 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid serves not merely as a reagent, but as a high-value precursor for synthesizing novel active pharmaceutical ingredients (APIs) and next-generation crop protection agents where these specific modulations are desired.[2][4]
Physicochemical & Handling Properties
A summary of the core physicochemical and handling data for this compound is presented below. This information is critical for proper experimental design, storage, and safety compliance.
| Property | Value | Source(s) |
| CAS Number | 1000521-27-6 | [5][6][7][8] |
| Molecular Formula | C₈H₆F₃NO₂ | [5][7][9] |
| Molecular Weight | 205.13 g/mol | [5][9] |
| Appearance | Reported as a colorless to light yellow liquid. Note: Acetic acid derivatives of this nature are typically solids at room temperature; this may be an error in the source data. | [9] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; reported as insoluble in water. | [9] |
| Stability | Exhibits good thermal and chemical stability under recommended storage conditions. | [9] |
| Storage Conditions | Store in a freezer under an inert atmosphere at -20°C. | [8][9][10] |
| SMILES | O=C(O)CC1=NC=CC=C1C(F)(F)F | [5] |
Synthesis & Purification Protocols
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for custom derivatization or scale-up. The public literature lacks a detailed, validated experimental protocol for this specific molecule. Therefore, we present a reported, albeit chemically questionable, pathway and a more plausible, proposed synthetic strategy grounded in established organic chemistry principles.
A Reported Synthesis Pathway
One source outlines a two-step synthesis.[9] While presented for completeness, this pathway should be approached with caution as the second step is not a standard transformation for introducing an acetic acid moiety.
Expert Commentary: The conversion of 2-trifluoromethylpyridine directly to the final product using acetic anhydride is highly unconventional and lacks a clear mechanistic basis. A more robust method would be required to form the C-C bond at the pyridine C2 position. This reported pathway likely omits several critical steps or is mechanistically inaccurate.
Proposed Synthetic & Purification Workflow
A more chemically sound approach would involve building the acetic acid side chain onto a pre-functionalized trifluoromethylpyridine core. The following multi-step protocol represents a plausible and logical strategy for laboratory-scale synthesis.
Workflow Overview: This strategy involves the ortho-lithiation of a protected 3-(trifluoromethyl)pyridine, a powerful technique for regioselective functionalization, followed by carboxylation and subsequent elaboration.
Detailed Experimental Protocol (Exemplary):
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Step 1: Synthesis of 3-(Trifluoromethyl)pyridine-2-carboxylic acid
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To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol). Cool the flask to -78 °C in a dry ice/acetone bath.
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Slowly add n-Butyllithium (n-BuLi, 1.1 equivalents) to the stirred solution.
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Add 3-(trifluoromethyl)pyridine (1.0 equivalent) dropwise via syringe. The trifluoromethyl group directs the lithiation to the C2 position. Allow the reaction to stir at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and maintain the stability of the organolithium intermediate.
-
Quench the reaction by bubbling excess carbon dioxide gas through the solution or by carefully adding crushed dry ice. The highly nucleophilic lithiated pyridine attacks the electrophilic carbon of CO₂.
-
Allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.
-
-
Step 2: Homologation to 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
-
Suspend the crude 3-(trifluoromethyl)pyridine-2-carboxylic acid in thionyl chloride (SOCl₂, 5 equivalents) and reflux for 2 hours to form the acyl chloride. Remove excess SOCl₂ under vacuum. Self-Validation: The completion of this step can be monitored by the cessation of HCl gas evolution.
-
Dissolve the resulting crude acyl chloride in anhydrous diethyl ether and cool to 0 °C.
-
Caution: Diazomethane (CH₂N₂) is toxic and explosive. Add a freshly prepared ethereal solution of diazomethane (approx. 2.5 equivalents) dropwise until a persistent yellow color indicates a slight excess. Stir for 1 hour at 0 °C.
-
In a separate flask, prepare a slurry of silver(I) oxide (Ag₂O, 0.1 equivalents) in deionized water. Heat to 60-70 °C.
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Slowly add the diazoketone solution from the previous step to the hot Ag₂O slurry. The Wolff rearrangement occurs, extruding N₂ gas and forming a ketene, which is immediately trapped by water to form the desired homologous acetic acid. Causality: The silver catalyst is essential for promoting the rearrangement at a practical rate.
-
After the addition is complete and gas evolution has ceased, cool the mixture, filter through Celite to remove the silver catalyst, and acidify the filtrate with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude final product.
-
-
Step 3: Purification
-
Purify the crude product via flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate. The polarity of the carboxylic acid requires a relatively polar mobile phase.
-
Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the purified 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid.
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Expected Analytical Characterization
-
¹H NMR (500 MHz, CDCl₃):
-
δ 8.6-8.7 ppm (d, 1H): Proton at C6 of the pyridine ring, deshielded by the adjacent nitrogen.
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δ 7.8-7.9 ppm (d, 1H): Proton at C4, coupled to the C5 proton.
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δ 7.4-7.5 ppm (dd, 1H): Proton at C5, coupled to both C4 and C6 protons.
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δ 4.0-4.2 ppm (s, 2H): Methylene (CH₂) protons of the acetic acid group. Their position is shifted downfield due to the adjacent aromatic ring and carboxyl group.
-
δ 10-12 ppm (br s, 1H): Carboxylic acid proton, typically broad and exchangeable with D₂O.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -62 to -64 ppm (s, 3F): A single, sharp peak corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift is characteristic for a CF₃ group on an aromatic ring.[11]
-
-
Mass Spectrometry (ESI-):
-
m/z: 204.0 [M-H]⁻. The expected molecular ion in negative ion mode would be the deprotonated parent molecule.
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Applications in Research & Development
The primary application of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid is as a versatile intermediate in synthetic chemistry.[9] Its bifunctional nature—a nucleophilic/coupling-ready carboxylic acid and an electronically distinct pyridine core—allows for its incorporation into larger, more complex molecules.
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Pharmaceutical Drug Discovery: The acetic acid moiety is a common pharmacophore and a convenient handle for forming amide bonds. This compound can be used to synthesize libraries of novel amides, esters, and other derivatives for screening against various biological targets. The TFMP core provides the essential properties of metabolic stability and modulated electronics.[1][3]
-
Agrochemical Synthesis: Many modern fungicides and insecticides contain the TFMP scaffold.[2][4] This building block is a key precursor for developing new active ingredients that regulate insect growth or inhibit fungal respiration.[2]
-
Ligand Development: Pyridine derivatives are widely used as ligands in transition metal catalysis. The electronic properties of this compound, tuned by the CF₃ group, make it an attractive candidate for developing new ligands for reactions like directed C-H activation or cross-coupling.[12]
Safety & Handling
Proper handling is essential due to the compound's potential reactivity and biological activity. All operations should be conducted in a well-ventilated fume hood by trained personnel.
| Precaution | Details | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, nitrile gloves, and a lab coat. | To prevent accidental contact with eyes and skin.[9] |
| Engineering Controls | Use a certified chemical fume hood. | To avoid inhalation of any potential vapors or dust.[13] |
| Storage | Store tightly sealed in a freezer (-20°C) under an inert atmosphere (e.g., Argon). | To ensure long-term chemical stability and prevent degradation from moisture or air.[8][9] |
| Spill & Disposal | Absorb spills with an inert material (e.g., vermiculite). Dispose of chemical waste in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[9][13] |
| First Aid | In case of eye/skin contact, flush immediately with copious amounts of water. If inhaled or ingested, seek immediate medical attention. | To mitigate potential harm from exposure.[9] |
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1000521-27-6|2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 9. chembk.com [chembk.com]
- 10. (6-Trifluoromethyl-pyridin-2-yl)-acetic acid CAS#: 1000565-32-1 [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. ossila.com [ossila.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
